Ethyl 3-hydroxyisonicotinate
Overview
Description
Ethyl 3-hydroxyisonicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinic acid and features a hydroxy group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxoisonicotinic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of ethyl 3-chloroisonicotinate or ethyl 3-bromoisonicotinate.
Scientific Research Applications
Ethyl 3-hydroxyisonicotinate has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyisonicotinate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxy group at the third position plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl isonicotinate
- Methyl 3-hydroxyisonicotinate
- Ethyl 4-hydroxyisonicotinate
Comparison: this compound is unique due to the presence of the hydroxy group at the third position, which imparts distinct chemical and biological propertiesMthis compound and ethyl 4-hydroxyisonicotinate differ in the position of the hydroxy group, leading to variations in their chemical behavior and uses .
Biological Activity
Ethyl 3-hydroxyisonicotinate (EHI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EHI, including its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
EHI is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 168.15 g/mol
The structure features a pyridine ring with a hydroxy group and an ethyl ester, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that EHI exhibits significant antimicrobial activity. Compounds with similar structures have been documented to possess antibacterial and antifungal properties. The presence of the hydroxy group is believed to enhance its interaction with microbial cell membranes, potentially leading to disruption and cell death.
- Case Study : A study evaluating the antimicrobial effects of EHI against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .
Anticancer Activity
EHI has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that EHI reduced cell viability by 40% at a concentration of 100 µM after 48 hours of treatment . This effect is attributed to the compound's ability to induce oxidative stress within cancer cells.
The biological activity of EHI can be attributed to several mechanisms:
- Enzyme Inhibition : EHI may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound's structure allows for the generation of ROS, leading to oxidative damage in cells.
- Interaction with Biomolecules : EHI can form complexes with metal ions, influencing biochemical pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of EHI can be compared with other related compounds that share structural similarities but exhibit different functional groups. The following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHNO | Hydroxy group enhances biological activity |
Ethyl 3-cyano-2-hydroxyisonicotinate | CHNO | Cyano group increases lipophilicity |
Ethyl 3-hydroxy-6-methylisonicotinate | CHNO | Methyl substitution alters reactivity |
This comparison highlights how modifications in the chemical structure can influence the biological activity of these compounds.
Properties
IUPAC Name |
ethyl 3-hydroxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBQCRQYVCFUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00489598 | |
Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-97-7 | |
Record name | Ethyl 3-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00489598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxyisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-hydroxyisonicotinate in the synthesis of furo[2,3-c]pyridines?
A: this compound serves as the crucial starting material in the synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives []. Its structure, featuring both a hydroxyl group and an ethyl ester group, allows for a series of modifications and cyclization reactions to ultimately form the desired furo[2,3-c]pyridine scaffold. This approach provides a simple and effective route for the preparation of these heterocyclic compounds.
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